molecular formula C11H14N2O B1279309 2-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 206261-63-4

2-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B1279309
CAS No.: 206261-63-4
M. Wt: 190.24 g/mol
InChI Key: DFZYVQTZWFEMTN-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzonitrile is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is characterized by the presence of a dimethylamino group attached to an ethoxy group, which is further connected to a benzonitrile moiety

Biochemical Analysis

Biochemical Properties

2-[2-(Dimethylamino)ethoxy]benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it binds to the active site of certain kinases, inhibiting their activity and thus modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or impaired metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity and function .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

2-chlorobenzonitrile+2-(dimethylamino)ethanolK2CO3,DMFThis compound\text{2-chlorobenzonitrile} + \text{2-(dimethylamino)ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-chlorobenzonitrile+2-(dimethylamino)ethanolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles like hydroxide ions or amines replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (NH2R)

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids

    Reduction: Amines or alcohols

    Substitution: Substituted benzonitriles or amines

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]benzonitrile finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Dimethylamino)ethoxy]benzaldehyde
  • 2-[2-(Dimethylamino)ethoxy]benzoic acid
  • 2-[2-(Dimethylamino)ethoxy]benzyl alcohol

Comparison

2-[2-(Dimethylamino)ethoxy]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. For instance, the nitrile group can undergo nucleophilic addition reactions, which are not possible with the aldehyde or carboxylic acid analogs. Additionally, the electronic properties of the nitrile group can influence the compound’s interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYVQTZWFEMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438174
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206261-63-4
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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